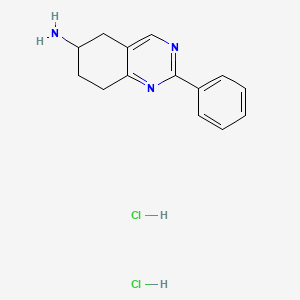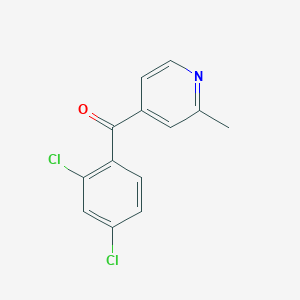
4-(2,4-Dichlorobenzoyl)-2-methylpyridine
説明
Synthesis Analysis
The synthesis of related compounds involves the use of 2,4-Dichlorobenzoyl chloride . It’s used in the synthesis of biaryls by following the Suzuki coupling . It was also used for acylation in the synthesis of potent non-sarcosine-derived Gly T1 inhibitors .Molecular Structure Analysis
The molecular structure of “2,4-Dichlorobenzoyl chloride”, a related compound, has a molecular weight of 209.5 g/mol . Its molecular formula is C7H3Cl3O . The IUPAC name is 2,4-dichlorobenzoyl chloride .Chemical Reactions Analysis
The reaction of an aromatic substrate with an acid chloride (or acid anhydride) in the presence of an aluminum chloride catalyst is used to introduce an acyl group (C=O) into the aromatic ring through an electrophilic aromatic substitution mechanism . Such reactions are Friedel-Crafts acylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4-Dichlorobenzoyl chloride”, a related compound, include a boiling point of 150 °C/34 mmHg, a melting point of 16-18 °C, and a density of 1.494 g/mL at 25 °C . It’s a clear colorless to slightly colored liquid .科学的研究の応用
Application 1: Di(2,4-dichlorobenzoyl) Peroxide (DCBP) in Silicone Rubber Manufacturing
- Application Summary : DCBP is commonly used in silicone rubber manufacturing as a crosslinking agent, vulcanizing agent, and polymerization initiator .
- Methods of Application : The properties of DCBP were investigated using differential scanning calorimetry and a literature review. Thermal decomposition behavior of DCBP was examined by combining simulations with thermal analysis methods .
- Results or Outcomes : The study provided a major advancement in the comprehension of behavior between heat release and heat transfer to the surroundings incorporated into a single differential equation .
Application 2: Synthesis of Dichlorobenzamide Derivatives
- Application Summary : 3,5-dichlorobenzoyl chloride, a compound similar to “4-(2,4-Dichlorobenzoyl)-2-methylpyridine”, is an important substrate in the syntheses of various benzamide derivatives .
- Methods of Application : Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .
- Results or Outcomes : These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .
Application 3: DCBP in Silicone Extrusion Products
- Application Summary : Bis-(2,4-Dichlorobenzoyl) peroxide (DCBP) is widely used in the production of silicone extrusion products at low temperatures . It can create crosslinks in extruded silicone rubbers even at low temperatures .
- Methods of Application : The curing process usually involves the “Hot-air vulcanization” method when using DCBP . DCBP is a white and pasty material, which is insoluble in water and ethanol while soluble in aromatic solvents .
- Results or Outcomes : DCBP is preferred over other peroxides because it has the lowest activation temperature and the highest curing speed . It is frequently used for extrusion products and is an ideal option for fast-curing thin cross-section products .
Application 4: Thermal Ignition Theory of DCBP
- Methods of Application : The properties of DCBP were investigated using differential scanning calorimetry and a literature review . Thermal decomposition behavior of DCBP was examined by combining simulations with thermal analysis methods .
- Results or Outcomes : This investigation was integrated with thermal explosion theory, which represents a major advancement in the comprehension of behavior between heat release and heat transfer to the surroundings incorporated into a single differential equation .
Application 5: DCBP in Silicone Extrusion Products
- Application Summary : Bis-(2,4-Dichlorobenzoyl) peroxide (DCBP) is widely used in the production of silicone extrusion products at low temperatures . It can create crosslinks in extruded silicone rubbers even at low temperatures .
- Methods of Application : The curing process usually involves the “Hot-air vulcanization” method when using DCBP . DCBP is a white and pasty material, which is insoluble in water and ethanol while soluble in aromatic solvents .
- Results or Outcomes : DCBP is preferred over other peroxides because it has the lowest activation temperature and the highest curing speed . It is frequently used for extrusion products and is an ideal option for fast-curing thin cross-section products .
Application 6: Thermal Ignition Theory of DCBP
- Methods of Application : The properties of DCBP were investigated using differential scanning calorimetry and a literature review . Thermal decomposition behavior of DCBP was examined by combining simulations with thermal analysis methods .
- Results or Outcomes : This investigation was integrated with thermal explosion theory, which represents a major advancement in the comprehension of behavior between heat release and heat transfer to the surroundings incorporated into a single differential equation .
Safety And Hazards
特性
IUPAC Name |
(2,4-dichlorophenyl)-(2-methylpyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c1-8-6-9(4-5-16-8)13(17)11-3-2-10(14)7-12(11)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMSDJFWZXDQGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dichlorobenzoyl)-2-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



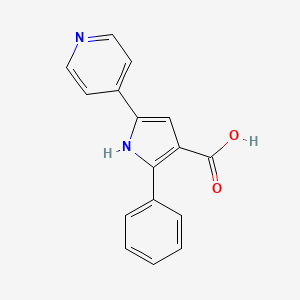

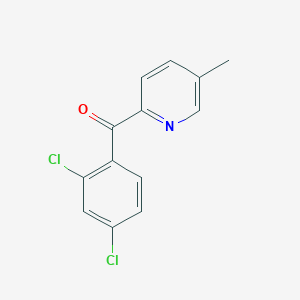
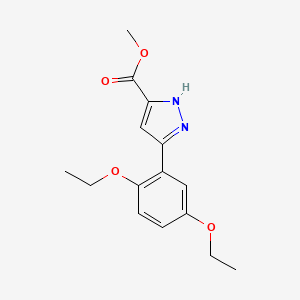
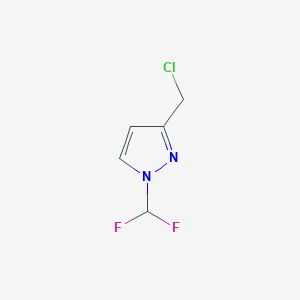
![[2-(4-Ethylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B1463323.png)
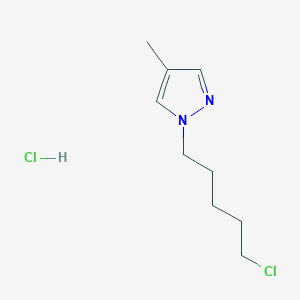
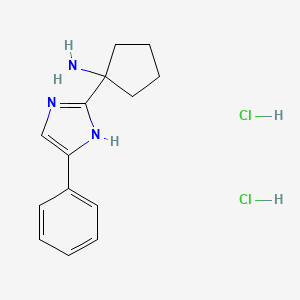
![3-[1-(Methylamino)ethyl]phenol hydrochloride](/img/structure/B1463326.png)


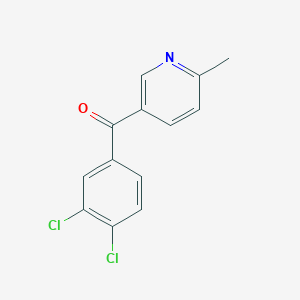
![2-chloro-N-ethyl-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B1463335.png)
